
5-Hydroxy-2-(4-methylphenyl)pyridine
Vue d'ensemble
Description
5-Hydroxy-2-(4-methylphenyl)pyridine is a chemical compound that has been used in the synthesis of various complex structures. It has been used as a ligand of a platinum complex which showed protein kinase inhibitory action at nanomolar levels . It forms a chiral pyridinium ionic liquid on reaction with L-menthol chloromethyl ether .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of this compound is established by elemental analysis, FT-IR, thermogravimetric analysis, UV-Visible, and single-crystal X-ray diffraction .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For instance, it has been used in the synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2] .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 185.23 .Applications De Recherche Scientifique
Oxyfunctionalization of Pyridine Derivatives
The oxyfunctionalization of pyridine derivatives using whole cells is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides. This approach, involving Burkholderia sp. MAK1, is significant for the chemical industry, particularly for synthesizing biologically active substances and pharmaceutical products (J. Stankevičiūtė et al., 2016).
Luminescent Boron Complexes
Phenol-pyridine derivatives, when combined with boron, create compounds that exhibit bright blue luminescence both in solution and in the solid state. These properties are particularly useful for developing electroluminescent devices, indicating potential applications in lighting and display technologies (Hongyu Zhang et al., 2006).
Fluorescent Pyridine Compounds
Pyridine compounds, especially those modified with certain substituents, can exhibit high fluorescence quantum yields in both solution and the solid state. These findings suggest their utility in creating materials for optical applications, including sensors and fluorescent markers (Masayori Hagimori et al., 2019).
Corrosion Inhibition
Pyridine derivatives have been shown to act as effective corrosion inhibitors for mild steel in acidic environments. This application is critical in industries where metal preservation is vital, highlighting the compound's potential in material science and engineering (K. R. Ansari et al., 2015).
High-Performance Polymers
Pyridine and biphenyl units are crucial in synthesizing high-transparent polyimides with excellent thermal, mechanical, and optical properties. Such polymers are essential for various high-performance applications, including electronics and aerospace (Y. Guan et al., 2015).
Safety and Hazards
Orientations Futures
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
For instance, hydroxypyridinones have been shown to have enhanced iron chelating properties .
Pharmacokinetics
The compound’s molecular weight (18523) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Related compounds have been shown to have significant antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be between 28°c, suggesting that temperature could potentially influence its stability .
Analyse Biochimique
Biochemical Properties
It has been suggested that it may have iron chelating properties . The compound’s coordination ability towards Fe3+ has been studied, showing that it can form complexes with Fe3+ .
Molecular Mechanism
The molecular mechanism of 5-Hydroxy-2-(4-methylphenyl)pyridine is not well-defined. It is suggested that it may interact with Fe3+ through coordination
Propriétés
IUPAC Name |
6-(4-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)12-7-6-11(14)8-13-12/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQGKMXSXYZARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692404 | |
| Record name | 6-(4-Methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262011-31-3 | |
| Record name | 6-(4-Methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


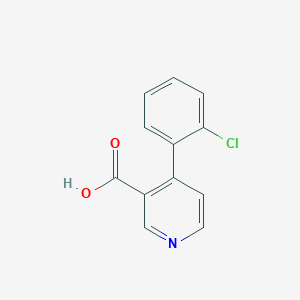



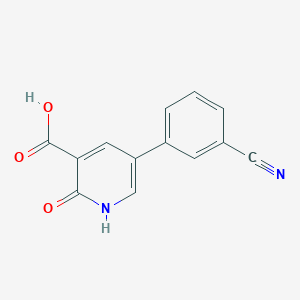
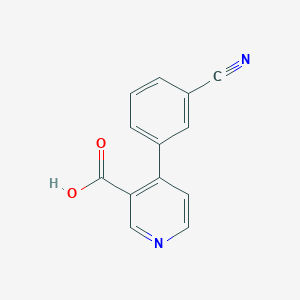
![3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B3228304.png)
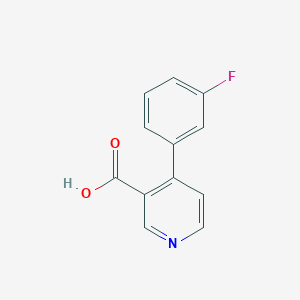
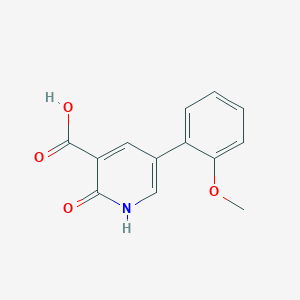

![(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3228333.png)
![(S)-tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3228334.png)
![4-[5-(2-Cyclopentyl-6-methoxy-pyridin-4-yl)-[1,2,4]oxadiazol-3-yl]-2-ethyl-6-methyl-phenol](/img/structure/B3228341.png)

